2-Amino-5-bromo-4-fluorothiophenol 2-Amino-5-bromo-4-fluorothiophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17228808
InChI: InChI=1S/C6H5BrFNS/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2
SMILES:
Molecular Formula: C6H5BrFNS
Molecular Weight: 222.08 g/mol

2-Amino-5-bromo-4-fluorothiophenol

CAS No.:

Cat. No.: VC17228808

Molecular Formula: C6H5BrFNS

Molecular Weight: 222.08 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-bromo-4-fluorothiophenol -

Specification

Molecular Formula C6H5BrFNS
Molecular Weight 222.08 g/mol
IUPAC Name 2-amino-5-bromo-4-fluorobenzenethiol
Standard InChI InChI=1S/C6H5BrFNS/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2
Standard InChI Key QKHKLURCUCSOCK-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1F)Br)S)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Amino-5-bromo-4-fluorophenol features a benzene ring substituted with:

  • An amino group (-NH₂) at position 2,

  • A bromine atom (-Br) at position 5,

  • A fluorine atom (-F) at position 4,

  • A hydroxyl group (-OH) at position 1.

This arrangement is captured in its SMILES notation: C1=C(C(=CC(=C1F)Br)O)N . The spatial orientation of these substituents influences its reactivity, particularly in electrophilic substitution reactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₅BrFNO
Molecular Weight206.01 g/mol
IUPAC Name2-amino-4-bromo-5-fluorophenol
InChIKeyMGQHWQPZDBGSTR-UHFFFAOYSA-N
CAS Registry Number1016234-89-1

The compound’s 3D conformation, as modeled in PubChem, reveals intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing its structure .

Synthesis and Optimization

Table 2: Exemplary Reaction Conditions from Patent Data

StepReagents/ConditionsYield
Friedel-Crafts AcylationAlCl₃, 55–65°C, 4–5 h94–96%
Hofmann DegradationNaOCl (5–10%), NaOH (20–40%), 85°C89–91%

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar functional groups:

  • Hydroxyl and Amino Groups: Enhance solubility in polar solvents (e.g., water, ethanol) .

  • Halogen Substituents: Increase lipophilicity, favoring organic solvents like dichloromethane .

Stability studies indicate susceptibility to oxidative degradation under strong acidic or basic conditions, necessitating storage in inert atmospheres .

Applications in Pharmaceutical Chemistry

Intermediate for Drug Synthesis

2-Amino-5-bromo-4-fluorophenol serves as a precursor for:

  • Anticancer Agents: Bromine and fluorine atoms enhance binding to kinase domains .

  • Antimicrobials: The amino group facilitates Schiff base formation with microbial enzymes .

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